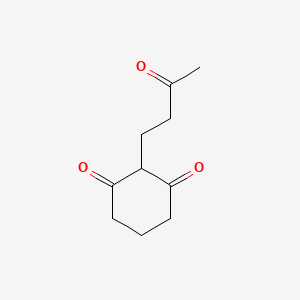

2-(3-Oxobutyl)cyclohexane-1,3-dione

Description

2-(3-Oxobutyl)cyclohexane-1,3-dione (CAS: 34084-81-6; molecular formula: C₁₀H₁₂O₃) is a cyclohexane-1,3-dione derivative characterized by a 3-oxobutyl substituent at the C2 position. This compound is structurally related to bioactive molecules that inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and pharmaceuticals . Cyclohexane-1,3-dione derivatives are versatile precursors for synthesizing heterocycles, natural products, and bioactive agents with herbicidal, anticancer, and antimicrobial properties . The 3-oxobutyl side chain in this compound may enhance its chelation capacity for metal ions, a feature critical for enzyme inhibition .

Properties

IUPAC Name |

2-(3-oxobutyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOZKMHXRBLNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxobutyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a suitable alkylating agent. One common method is the alkylation of cyclohexane-1,3-dione with 3-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Diols or alcohols.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxobutyl)cyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-oxobutyl)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The keto groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Complexity : The target compound has a simpler 3-oxobutyl chain compared to bromophenyl or diphenylpropyl groups in analogs like 5c and 5d . This reduces steric hindrance but limits hydrophobic interactions critical for binding to proteins like 2ZOQ (a breast cancer target) .

- Dimethyl Groups : Derivatives with 5,5-dimethyl groups (e.g., 5c , 5d ) exhibit increased rigidity and stability, enhancing their suitability for crystallographic studies .

Key Findings :

- Anticancer Activity : Compound 5c demonstrated potent activity against triple-negative breast cancer cells (MDA-MB-231) via MTT assay, attributed to its high binding affinity (-9.2 kcal/mol) for the 2ZOQ protein active site . In contrast, the target compound lacks direct evidence of anticancer activity but may serve as a precursor for active derivatives.

- Antimicrobial Activity : All analogs (5a-5h) showed broad-spectrum activity, with 5c being the most effective. The bromophenyl group likely enhances membrane penetration .

Biological Activity

2-(3-Oxobutyl)cyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of diketones known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 34084-81-6

This compound features a cyclohexane ring with two carbonyl groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that cyclohexane-1,3-dione derivatives exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclohexane-1,3-dione derivatives. A study conducted on various derivatives showed promising results against several cancer cell lines:

| Cell Line | IC (µM) | Compound Tested |

|---|---|---|

| H460 (Lung Cancer) | 15 | This compound |

| A549 (Lung Cancer) | 12 | This compound |

| HT29 (Colorectal Cancer) | 10 | This compound |

| MKN-45 (Gastric Carcinoma) | 20 | This compound |

| U87MG (Glioma) | 18 | This compound |

| SMMC-7721 (Liver Cancer) | 22 | This compound |

These findings suggest that this compound can inhibit the growth of various cancer cell lines effectively. The structure-activity relationship indicates that modifications on the cyclohexane ring can significantly influence its cytotoxicity.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as receptor tyrosine kinases (RTKs). In vitro studies have shown that this compound can inhibit key pathways involved in cancer progression:

- Target Proteins : c-Met, EGFR

- Inhibition Type : Competitive inhibition

Inhibition assays demonstrated that the compound effectively reduces phosphorylation levels in treated cells compared to controls.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on cyclohexane-1,3-dione. The study utilized molecular docking simulations to predict binding affinities and identified several lead compounds with enhanced biological activities:

Key Findings:

- Lead Compound : Compound #6 demonstrated superior binding affinity to c-Met with a predicted value of 50 nM.

- In Vivo Efficacy : In mouse models bearing H460 xenografts, treatment with Compound #6 resulted in a significant reduction in tumor volume compared to control groups.

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound. Areas for future investigation include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and elimination profiles.

- Toxicity Studies : Evaluating safety in vivo to establish therapeutic windows.

- Structure Optimization : Exploring additional modifications to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.